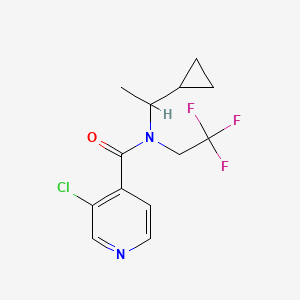
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide, also known as CCEPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCEPC belongs to the class of pyridine carboxamides and has shown promising results in various studies related to its mechanism of action and biochemical effects.
作用機序
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and signaling pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators in the body. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide also inhibits the activity of nuclear factor-kappa B (NF-κB), which is responsible for the regulation of various genes involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been found to exhibit significant anti-inflammatory and antitumor activities in various studies. It has been shown to suppress the production of inflammatory cytokines and chemokines in the body, which play a crucial role in the pathogenesis of various inflammatory diseases. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
実験室実験の利点と制限
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has several advantages for lab experiments, including its easy synthesis, high purity, and stability. However, one of the limitations of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is its low solubility in water, which makes it difficult to administer in vivo.
将来の方向性
Several future directions for the research on 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide include the development of more efficient synthesis methods, the evaluation of its pharmacokinetic properties, and the exploration of its potential use in the treatment of various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide and its potential side effects in humans.
Conclusion:
In conclusion, 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide is a promising chemical compound that has shown significant potential in various scientific research applications. Its anti-inflammatory, antitumor, and antiviral activities make it a potential candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
合成法
The synthesis of 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide involves the reaction of 3-chloronicotinic acid with 2-cyclohexyloxyethanol and thionyl chloride, followed by the reaction with ammonia and acetic acid. The resulting product is then purified using column chromatography to obtain pure 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide.
科学的研究の応用
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of science. It has been found to exhibit anti-inflammatory, antitumor, and antiviral activities. 3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O2/c15-13-10-16-7-6-12(13)14(18)17-8-9-19-11-4-2-1-3-5-11/h6-7,10-11H,1-5,8-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXEZPWVZFOFKSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCNC(=O)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclohexyloxyethyl)pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyrazine-2-carboxylate](/img/structure/B7580133.png)
![2-[2-[(3-Chloropyridine-4-carbonyl)amino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B7580139.png)
![7-(3-Chloropyridine-4-carbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B7580141.png)
![Methyl 4-[(3-chloropyridine-4-carbonyl)amino]benzoate](/img/structure/B7580146.png)
![3-[(3-Chloropyridine-4-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7580150.png)
![2-[(3-Chloropyridine-4-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7580152.png)
![5-[(3-Chloropyridine-4-carbonyl)amino]-2-fluorobenzoic acid](/img/structure/B7580159.png)
![2-[[(3-Chloropyridine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7580163.png)

![N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]ethanesulfonamide](/img/structure/B7580180.png)
![3-chloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580192.png)
![3-chloro-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7580198.png)
